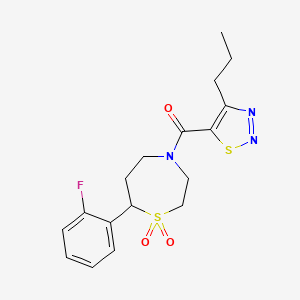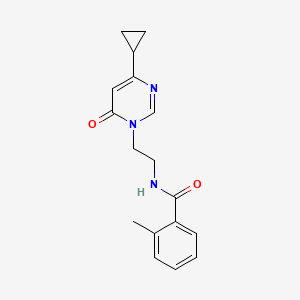
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was first synthesized in 2005 by Pfizer, Inc. as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Target of Action
It’s known that this compound and its derivatives have demonstrated significant antimicrobial activity .
Mode of Action
It’s known that the compound has antimicrobial properties, suggesting it interacts with bacterial cells in a way that inhibits their growth or survival
Biochemical Pathways
Given its antimicrobial activity, it’s likely that it interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
The compound and its derivatives have shown good to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . Among the screened compounds, morpholine substituted dihydropyrimidone carboxamide was determined to be the most potent anti-bacterial agent .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide has several advantages as a research tool for studying the role of JAKs in immune cells. It is a potent and specific inhibitor of JAK3, which allows for selective inhibition of JAK3-dependent signaling pathways. It is also orally bioavailable and has a long half-life, which makes it suitable for chronic dosing in animal models and clinical trials.
However, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide also has some limitations as a research tool. It can inhibit other JAK family members such as JAK1 and JAK2 at high concentrations, which can complicate the interpretation of results. It can also have off-target effects on other kinases and cellular processes, which can affect the specificity and accuracy of experiments.
Orientations Futures
There are several future directions for research on N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide and other JAK inhibitors. One direction is to investigate the efficacy and safety of JAK inhibitors in combination with other immunomodulatory agents such as biologics and small molecules. Another direction is to explore the potential of JAK inhibitors in the treatment of other diseases such as cancer and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of JAK inhibition and to identify biomarkers of response and resistance to JAK inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-methylbenzamide. This intermediate is then reacted with 4-cyclopropyl-6-oxypyrimidine-2,4-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Applications De Recherche Scientifique
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been found to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of immune cells. By inhibiting JAKs, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSLVCJVKWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2925058.png)
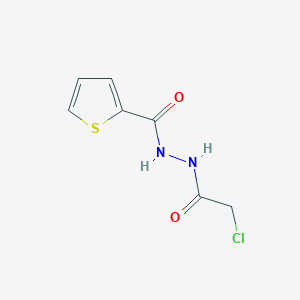
![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)
![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)

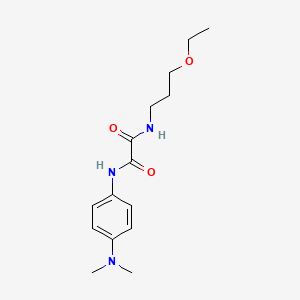
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)

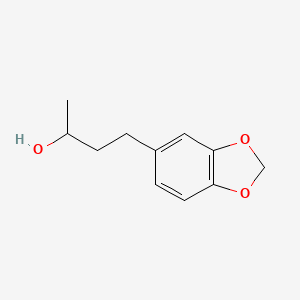

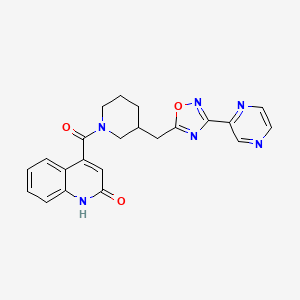
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)
